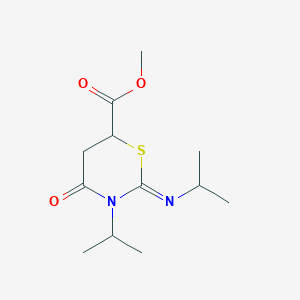

Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate

Description

TMK-777 est un composé chimique connu pour ses propriétés antiallergiques. Il fonctionne comme un inhibiteur de la biosynthèse des leucotriènes, ce qui signifie qu'il interfère avec la production de leucotriènes, des composés impliqués dans les réponses inflammatoires et allergiques .

Propriétés

Numéro CAS |

16238-43-0 |

|---|---|

Formule moléculaire |

C12H20N2O3S |

Poids moléculaire |

272.37 g/mol |

Nom IUPAC |

methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate |

InChI |

InChI=1S/C12H20N2O3S/c1-7(2)13-12-14(8(3)4)10(15)6-9(18-12)11(16)17-5/h7-9H,6H2,1-5H3 |

Clé InChI |

SHEQKUOGXMANDG-UHFFFAOYSA-N |

SMILES |

CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C |

SMILES canonique |

CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C |

Synonymes |

Tetrahydro-3-isopropyl-2-(isopropylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de TMK-777 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et ne sont pas largement publiées. les méthodes générales de synthèse de composés similaires impliquent l'utilisation de solvants organiques, de catalyseurs et de conditions de température contrôlées .

Méthodes de production industrielle

La production industrielle de TMK-777 impliquerait probablement une synthèse chimique à grande échelle utilisant des réacteurs discontinus ou à écoulement continu. Le processus serait optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité en place pour garantir la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

TMK-777 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la biosynthèse des leucotriènes.

Biologie : Investigé pour ses effets sur les voies inflammatoires et les réponses immunitaires.

Médecine : Exploré comme un agent thérapeutique potentiel pour les affections allergiques et inflammatoires.

Industrie : Applications potentielles dans le développement de médicaments et de traitements antiallergiques

Mécanisme d'action

TMK-777 exerce ses effets en inhibant la biosynthèse des leucotriènes, qui sont des composés lipidiques qui jouent un rôle clé dans l'inflammation et les réactions allergiques. Le composé cible des enzymes spécifiques impliquées dans la voie de synthèse des leucotriènes, réduisant ainsi la production de ces médiateurs inflammatoires.

Applications De Recherche Scientifique

TMK-777 has several scientific research applications, including:

Chemistry: Used as a model compound to study leukotriene biosynthesis inhibition.

Biology: Investigated for its effects on inflammatory pathways and immune responses.

Medicine: Explored as a potential therapeutic agent for allergic and inflammatory conditions.

Industry: Potential applications in the development of antiallergic drugs and treatments

Mécanisme D'action

TMK-777 exerts its effects by inhibiting the biosynthesis of leukotrienes, which are lipid compounds that play a key role in inflammation and allergic reactions. The compound targets specific enzymes involved in the leukotriene synthesis pathway, thereby reducing the production of these inflammatory mediators .

Comparaison Avec Des Composés Similaires

Composés similaires

MK-677 : Connu pour ses propriétés de libération de l'hormone de croissance.

Levocabastine : Un composé antihistaminique aux propriétés antiallergiques.

Glyvenol : Une substance plurivalente aux propriétés antiallergiques et anti-inflammatoires

Unicité de TMK-777

TMK-777 est unique en son inhibition spécifique de la biosynthèse des leucotriènes, ce qui le distingue des autres composés antiallergiques qui peuvent cibler différentes voies ou récepteurs. Cette spécificité fait de TMK-777 un outil précieux pour étudier les processus liés aux leucotriènes et développer des thérapies ciblées .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.